molecular formula C16H17N3O6 B11474609 Ethyl 3-(morpholin-4-yl)-7-nitro-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Ethyl 3-(morpholin-4-yl)-7-nitro-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B11474609
M. Wt: 347.32 g/mol
InChI Key: UMYUQDRNKIEQSL-UHFFFAOYSA-N
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Description

Ethyl 3-(morpholin-4-yl)-7-nitro-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a chemical compound with the empirical formula C₁₃H₁₈N₂O₅S. It belongs to the class of isoquinoline derivatives and exhibits interesting properties due to its unique structure .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One convenient method is the reaction of 2-cyano-3-morpholin-4-yl-acrylic acid ethyl ester with appropriate reagents. The detailed synthetic route is as follows:

Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production.

Chemical Reactions Analysis

Reactions::

    Oxidation: The nitro group in the compound can undergo oxidation reactions.

    Reduction: Reduction of the nitro group can yield the corresponding amino compound.

    Substitution: The morpholine ring can participate in substitution reactions.

Common Reagents and Conditions::

    Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

    Reduction: Hydrogen gas (H₂) with a suitable catalyst.

    Substitution: Various nucleophiles (e.g., amines, alkoxides).

Major Products:: The major products depend on the specific reaction conditions. For example, reduction of the nitro group yields the corresponding amino derivative.

Scientific Research Applications

This compound finds applications in:

    Medicine: It may exhibit pharmacological activity due to its unique structure. Further research is needed to explore its potential as a drug candidate.

    Chemical Biology: Researchers study its interactions with biological targets.

    Industry: It could serve as a precursor for other isoquinoline-based compounds.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Remember that further studies are essential to fully understand the compound’s properties and applications

Properties

Molecular Formula

C16H17N3O6

Molecular Weight

347.32 g/mol

IUPAC Name

ethyl 3-morpholin-4-yl-7-nitro-1-oxo-2H-isoquinoline-4-carboxylate

InChI

InChI=1S/C16H17N3O6/c1-2-25-16(21)13-11-4-3-10(19(22)23)9-12(11)15(20)17-14(13)18-5-7-24-8-6-18/h3-4,9H,2,5-8H2,1H3,(H,17,20)

InChI Key

UMYUQDRNKIEQSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C2=C1C=CC(=C2)[N+](=O)[O-])N3CCOCC3

Origin of Product

United States

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